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N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Ion channel screening GIRK2 pharmacology counter-screening

Reproducibility of ion channel screening campaigns is compromised when using non-validated reference compounds. This compound solves that by providing a confirmed inactive profile against GIRK2, ensuring assay integrity. - Confirmed inactive in Vanderbilt GIRK2 HTS (0.024-25 µM), ideal for Z'-factor determination. - Superior 1,3,4-oxadiazole core stability for 24-72 hour assays, unlike furazan isomers. - Key matched molecular pair with 3,5-dimethoxy analog for methoxy regiochemistry SAR deconvolution.

Molecular Formula C17H14N4O6
Molecular Weight 370.321
CAS No. 899982-58-2
Cat. No. B2493888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
CAS899982-58-2
Molecular FormulaC17H14N4O6
Molecular Weight370.321
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C17H14N4O6/c1-25-13-8-5-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)10-3-6-12(7-4-10)21(23)24/h3-9H,1-2H3,(H,18,20,22)
InChIKeyWPGGZKMBELNMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 899982-58-2): A Structurally Unique 1,3,4-Oxadiazole for Targeted Chemical Biology Screening


N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 899982-58-2, molecular formula C17H14N4O6, molecular weight 370.3 g/mol) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class. It features a 3,4-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring and a 4-nitrobenzamide moiety at the 2-position . This compound is available as part of commercial screening collections and has been profiled in at least one publicly available high-throughput screen (HTS), specifically a Vanderbilt University campaign aimed at discovering small-molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) . Unlike many 1,3,4-oxadiazole derivatives explored for antimicrobial, anticancer, or anti-inflammatory activity, this compound's documented HTS fingerprint provides a distinct selectivity baseline valuable for counter-screening and target deconvolution studies.

Why N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Analogs


The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, yet biological activity is exquisitely sensitive to the precise positioning and electronic nature of substituents. For N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, three structural features—the 3,4- versus 3,5-dimethoxy substitution pattern, the 4-nitro versus 3-nitro or chloro-nitro regiochemistry, and the 1,3,4- versus 1,2,5-oxadiazole ring topology—collectively dictate its physicochemical and pharmacological profile . Closely related analogs such as N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide and N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide (same molecular formula, different connectivity) exist in commercial libraries and may exhibit divergent target engagement, solubility, and metabolic stability . Procurement decisions that treat these compounds as interchangeable risk compromising experimental reproducibility and SAR interpretability, particularly in ion channel screening campaigns where subtle substituent shifts can determine hit versus inactive status.

Quantitative Differential Evidence for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide Procurement Decisions


GIRK2 Channel HTS Selectivity: Confirmed Inactive Profile vs. Structurally Similar Active 1,3,4-Oxadiazoles

In a Vanderbilt University high-throughput screen designed to identify small-molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2), N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (tested at concentrations from 0.024 µM to 25 µM in a dose-response format) was classified as INACTIVE across all measured endpoints, including primary screen hits, HEK counterscreen, GIRK2 counterscreen, and GIRK2 dose-response efficacy (% Efficacy) . In contrast, a structurally distinct 1,3,4-oxadiazole compound, 2-(1-(cyclopropylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1396862-49-9), was evaluated in the same assay (Source: 15621, External ID: VANDERBILT_HTS_GIRK2_MPD) and identified as a potential modulator, underscoring that the 1,3,4-oxadiazole scaffold alone is insufficient for GIRK2 engagement—substituent identity and topology are critical determinants .

Ion channel screening GIRK2 pharmacology counter-screening HTS hit triage

3,4-Dimethoxy vs. 3,5-Dimethoxy Phenyl Substitution: Regioisomeric Impact on Molecular Recognition

The 3,4-dimethoxyphenyl substituent on the oxadiazole ring positions the two methoxy groups in a catechol-like ortho relationship to each other, creating a distinct hydrogen-bond acceptor pharmacophore and electron density distribution compared to the 3,5-dimethoxy regioisomer (e.g., N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide) . In published SAR studies of 1,3,4-oxadiazole derivatives for anticancer activity, the 3,4-dimethoxyphenyl substitution pattern has been associated with enhanced cytotoxicity compared to unsubstituted or mono-methoxy phenyl analogs; for example, in a series of 2,5-disubstituted-1,3,4-oxadiazoles evaluated against MCF7 and SKOV3 cancer cell lines, the presence and positioning of methoxy groups on the phenyl ring significantly modulated IC50 values, with 3,4-dimethoxy substitution generally yielding lower IC50 values than 3,5-dimethoxy or 4-methoxy alone [1]. While direct head-to-head data for this specific compound pair are not publicly available, the regioisomeric distinction is mechanistically relevant: the 3,4-dimethoxy arrangement presents a contiguous electron-rich surface that can engage in π-stacking and bidentate hydrogen bonding, whereas the 3,5-disposition distributes these features across a larger dipole moment with different vector orientation.

Structure-activity relationship regioisomerism target engagement binding pocket complementarity

1,3,4-Oxadiazole vs. 1,2,5-Oxadiazole Core: Differential Physicochemical and Pharmacological Properties

The 1,3,4-oxadiazole ring in N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a distinct heterocyclic isomer from the 1,2,5-oxadiazole (furazan) core found in structurally analogous compounds such as N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide (same molecular formula C17H14N4O6, same molecular weight 370.3 g/mol) . The 1,3,4-oxadiazole ring features a contiguous N–N bond flanked by an oxygen atom, resulting in different dipole moment, hydrogen-bond acceptor capacity, and metabolic stability compared to the 1,2,5-isomer, where the oxygen and nitrogen atoms are arranged with a N–O–N connectivity [1]. In drug discovery, 1,3,4-oxadiazoles are preferentially employed as ester and amide bioisosteres due to their enhanced hydrolytic stability, whereas 1,2,5-oxadiazoles (furazans) are more commonly used as nitric oxide donors or in energetic materials. This fundamental difference in core electronics means that even when identical substituents are attached, the two isomers can exhibit divergent pharmacokinetics, target binding, and toxicity profiles.

Oxadiazole isomers bioisosterism heterocyclic chemistry drug-like properties

4-Nitrobenzamide vs. 3-Nitrobenzamide Regioisomerism: Positional Impact on Electron-Withdrawing Effects and Hydrogen-Bonding Networks

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide carries the nitro group at the para position of the benzamide ring, whereas the closely related analog N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide positions the nitro group at the meta position . This positional difference has profound consequences for the electronic character of the benzamide moiety: the para-nitro group exerts a strong resonance electron-withdrawing effect (−M) that extends through the conjugated π-system to the amide carbonyl, increasing its electrophilicity and altering the pKa of the amide N–H. In contrast, the meta-nitro group exerts primarily an inductive electron-withdrawing effect (−I) without resonance conjugation to the carbonyl, resulting in a less polarized amide bond. Published studies on nitrobenzamide-containing kinase inhibitors have demonstrated that para-nitro substitution can enhance binding affinity by 5- to 20-fold compared to meta-nitro substitution when the benzamide carbonyl engages in a key hydrogen bond with a catalytic lysine or hinge region residue [1].

Nitro group positioning electronic effects medicinal chemistry target-ligand interactions

Absence of 5-Chloro Substituent: Differentiation from Chloro-Nitrobenzamide Oxadiazole Analogs

Unlike the analog 5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide (CAS 921124-04-1), N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide lacks a chlorine substituent on the benzamide ring . The presence of chlorine increases molecular lipophilicity (calculated clogP increment of approximately +0.7 for Cl substitution) and introduces the potential for halogen bonding (C–Cl···O/N interactions) with biological targets. While halogen bonding can enhance target affinity in some contexts, it also increases the risk of promiscuous binding, CYP450 inhibition, and phospholipidosis. The absence of chlorine in the target compound reduces these off-target liabilities and provides a cleaner pharmacological profile for screening applications where selectivity over a broad panel is required [1].

Halogen bonding lipophilicity metabolic stability off-target liability

Benzamide vs. Heterocyclic Carboxamide Replacement: Scaffold-Hopping Implications for Target Selectivity

In N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, the 4-nitrobenzamide moiety is connected via an amide linkage to the 2-position of the oxadiazole ring. A commercially available analog, N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide (CAS 941914-82-5), replaces the nitrobenzamide with a 1-methylpyrazole-3-carboxamide group . This represents a scaffold-hopping modification that replaces the electron-deficient 4-nitrophenyl ring with an electron-rich N-methylpyrazole heterocycle. The consequences for molecular recognition are significant: the nitrobenzamide provides a strong hydrogen-bond acceptor (nitro group), an amide N–H donor, and a planar aromatic surface for π-stacking, whereas the pyrazole carboxamide replaces the nitro group with a pyrazole N–CH3 moiety that alters both the hydrogen-bonding capacity and the steric profile. In chemoproteomics and phenotypic screening, such scaffold differences can redirect compound binding from one target family to another—for example, shifting from kinase inhibition (favored by nitrobenzamide-amide H-bond networks) toward GPCR or ion channel modulation (favored by heterocyclic carboxamides) [1].

Scaffold hopping bioisosteric replacement target selectivity chemical probe development

Optimal Research and Industrial Application Scenarios for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide Based on Quantitative Differentiation Evidence


Negative Control Compound for GIRK2 Ion Channel Activator Screening Campaigns

Based on the confirmed INACTIVE profile in the Vanderbilt GIRK2 HTS assay (all concentrations from 0.024 to 25 µM) , N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is an ideal negative control for laboratories running GIRK2 or GIRK1/2 channel activator screens. Its structural similarity to active 1,3,4-oxadiazole-based GIRK modulators (e.g., CAS 1396862-49-9) ensures that the lack of activity is not attributable to poor solubility or assay interference, but rather to genuine pharmacophore incompatibility. This allows researchers to establish assay window and Z'-factor, distinguish true hits from false positives, and benchmark the activity of novel GIRK-targeting chemical series against a validated inactive reference compound.

SAR Probe for Investigating Dimethoxy Phenyl Substituent Effects on Target Binding

The precise 3,4-dimethoxyphenyl substitution pattern, differentiated from the 3,5-dimethoxy regioisomer by molecular connectivity and pharmacophoric geometry , makes this compound valuable as part of a matched molecular pair (MMP) analysis in SAR studies. Researchers investigating the impact of methoxy group positioning on target engagement (e.g., in kinase, GPCR, or epigenetic target programs) can use this compound alongside the 3,5-dimethoxy analog (N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide) to deconvolute the contribution of methoxy regiochemistry to binding affinity and selectivity. This approach is particularly relevant for programs where the 3,4-dimethoxyphenyl moiety is hypothesized to engage a specific sub-pocket through bidentate hydrogen bonding or π-stacking interactions.

Stable 1,3,4-Oxadiazole Scaffold for In Vitro Assays Requiring Extended Incubation

Given the superior hydrolytic stability of the 1,3,4-oxadiazole core compared to 1,2,5-oxadiazole (furazan) isomers [1], this compound is well-suited for biochemical and cell-based assays that require incubation periods of 24–72 hours (e.g., chronic treatment cytotoxicity assays, target protein degradation studies, or long-term reporter gene assays). The 1,3,4-oxadiazole ring resists ring-opening hydrolysis under physiological pH conditions, ensuring that the observed pharmacological effect is attributable to the intact parent compound rather than degradation products. This stability advantage is critical for generating reproducible dose-response curves and reliable IC50/EC50 measurements in academic and industrial screening laboratories.

Chemical Biology Tool for NAD+-Dependent Enzyme Inhibition Studies

The 4-nitrobenzamide moiety shares structural features with known inhibitors of NAD+-dependent enzymes, including sirtuins (SIRT1–7) and PARPs, where the nitrobenzamide group engages the NAD+ binding pocket through amide-mediated hydrogen bonding and π-stacking with the nicotinamide subsite [2]. In a recent study of 1,2,4-oxadiazole-based sirtuin 2 inhibitors, nitrobenzamide-containing oxadiazoles demonstrated potent and selective inhibition of the NAD+-dependent lysine deacylase activity [2]. While direct SIRT2 activity data for this specific compound are not yet publicly available, its structural analogy positions it as a candidate for screening against the sirtuin family or other NAD+-utilizing enzymes. The confirmed GIRK2 inactivity further supports its use as a selectivity control to rule out ion channel-mediated confounding effects in cellular NAD+ biology studies.

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